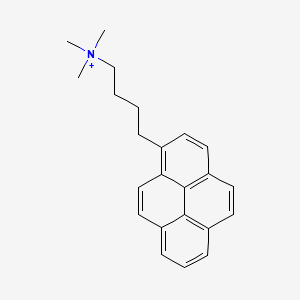
1-Pyrenebutyltrimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrenebutyltrimethylammonium, also known as this compound, is a useful research compound. Its molecular formula is C23H26N+ and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Spectroscopy
Fluorescence Properties
1-Pyrenebutyltrimethylammonium exhibits strong fluorescence, making it an ideal probe for studying molecular interactions and dynamics. The pyrene moiety is known for its ability to form excimers, which are essential for understanding energy transfer processes in biological systems. Studies have shown that the incorporation of pyrene derivatives can enhance the fluorescence properties of various compounds, enabling more sensitive detection methods in analytical chemistry .
Case Studies
- Binding Studies : Research has demonstrated the binding of pyrene derivatives to humic acids via fluorescence spectroscopy. The interaction between this compound and humic substances provides insights into environmental monitoring and pollutant tracking .
- Energy Transfer Mechanisms : The compound has been utilized to study fluorescence resonance energy transfer (FRET) processes, which are crucial in biochemical assays. FRET efficiency has been quantitatively assessed using pyrene derivatives, revealing significant applications in cellular imaging and biosensing .
Analytical Chemistry
Applications in Environmental Monitoring
this compound serves as a fluorescent probe for detecting polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its high sensitivity allows for the quantification of PAH concentrations, contributing to pollution assessment efforts .
Quantitative Analysis Techniques
Advanced techniques such as two-dimensional fluorescence correlation spectroscopy have been employed to improve the detection limits of PAHs using this compound. The results indicate a promising alternative for environmental analysis, providing lower limits of detection compared to traditional methods .
Material Science
Ionic Liquid Formation
The ability of this compound to form ionic liquids opens new avenues in material science. Ionic liquids based on pyrene derivatives exhibit unique thermal and solubility properties that can be tailored for specific applications such as solvent extraction and catalysis .
Functionalization of Graphite Flakes
Recent studies have explored the functionalization of graphite flakes with pyrene-based ionic liquids. This approach enhances the dispersibility and stability of graphite in various solvents, which is beneficial for developing advanced materials such as composites and conductive films .
Biological Applications
Cytotoxicity Studies
Research has indicated that certain pyrene derivatives exhibit cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells. This selectivity makes them potential candidates for targeted cancer therapies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Fluorescence Spectroscopy | Probing molecular interactions | Enhanced sensitivity in detection methods |
| Environmental Monitoring | Detection of PAHs | Lower detection limits using advanced techniques |
| Material Science | Formation of ionic liquids | Tailored properties for specific applications |
| Biological Applications | Cytotoxicity studies against cancer cell lines | Selectivity towards cancer cells |
Eigenschaften
CAS-Nummer |
81361-53-7 |
|---|---|
Molekularformel |
C23H26N+ |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
trimethyl(4-pyren-1-ylbutyl)azanium |
InChI |
InChI=1S/C23H26N/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3/q+1 |
InChI-Schlüssel |
GPMNRLLNJKXHAB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Kanonische SMILES |
C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Key on ui other cas no. |
81361-53-7 |
Synonyme |
1-pyrenebutyltrimethylammonium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















